molecular formula C17H20FN3O2 B12500859 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide

2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide

Cat. No.: B12500859
M. Wt: 317.36 g/mol
InChI Key: IDKDCIJFXQMMJM-UHFFFAOYSA-N
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Description

2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-isopropylacetamide is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-isopropylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-isopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Properties

Molecular Formula

C17H20FN3O2

Molecular Weight

317.36 g/mol

IUPAC Name

2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C17H20FN3O2/c1-4-14-9-16(23)21(10-15(22)19-11(2)3)17(20-14)12-5-7-13(18)8-6-12/h5-9,11H,4,10H2,1-3H3,(H,19,22)

InChI Key

IDKDCIJFXQMMJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC(C)C

Origin of Product

United States

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